REACTION_CXSMILES
|
Cl[N:2]1[C:6](=[O:7])[CH2:5][CH2:4][C:3]1=O.[CH:9]#[C:10][CH:11](O)CC.C(N([CH2:20][CH3:21])CC)C.CC(C)=[O:24].OS(O)(=O)=O.O=[Cr](=O)=O>C(Cl)(Cl)Cl.CC(C)=O.N1C=CC=CC=1>[CH2:9]([C:3]1[CH:4]=[C:5]([C:6](=[O:7])[CH2:20][CH3:21])[O:24][N:2]=1)[CH2:10][CH3:11] |f:3.4.5|
|
Name
|
n-butylaldoxime
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C#CC(CC)O
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
Jones' reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to exceed 35° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
DISTILLATION
|
Details
|
After the solvent was distilled off under reduced pressure, water
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
the reaction product was then extracted with diethyl ether
|
Type
|
CONCENTRATION
|
Details
|
After concentration
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel chromatography (eluent: chloroform) so that 3-propyl-5-(1-hydroxypropyl)isoxazole
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography (eluent: chloroform), so that 3-propyl-5-propionylisoxazole
|
Type
|
CUSTOM
|
Details
|
was obtained as colorless oil
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |